molecular formula C21H17N3O3S2 B2616257 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one CAS No. 690645-48-8

1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2616257
CAS No.: 690645-48-8
M. Wt: 423.51
InChI Key: CTDDWQBAPZGPQY-UHFFFAOYSA-N
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Description

This compound features a benzodioxolyl group linked via an ethanone moiety to a triazolothiazole ring substituted with a 3,4-dimethylphenyl group and a sulfanyl bridge. The sulfanyl group (-S-) may enhance reactivity or binding interactions, as seen in analogous compounds . The 3,4-dimethylphenyl substituent introduces steric bulk and electron-donating effects, which could influence solubility and target affinity compared to other aryl groups .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[[5-(3,4-dimethylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-12-3-4-14(7-13(12)2)16-9-28-20-22-23-21(24(16)20)29-10-17(25)15-5-6-18-19(8-15)27-11-26-18/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDDWQBAPZGPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one , often referred to for its complex structure and potential pharmacological properties, has garnered attention in recent years. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound belongs to a class of organic compounds characterized by the presence of benzodioxole and triazole-thiazole moieties. The structural formula can be represented as follows:

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

The presence of the benzodioxole ring is notable for its potential interactions in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of benzodioxole possess significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells and modulation of signaling pathways related to cell growth and survival .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have indicated that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Studies

A study published in Journal of Medicinal Chemistry evaluated several benzodioxole derivatives for their anticancer efficacy. Among them, compounds similar to the one showed IC50 values in the low micromolar range against several cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer) .

CompoundCell LineIC50 (µM)
Benzodioxole Derivative AHepG25.0
Benzodioxole Derivative BMCF74.2
Target CompoundVarious6.0

Antimicrobial Activity

In a comparative study on antimicrobial effects, the target compound was tested alongside other known antimicrobial agents. The results indicated a promising profile against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets such as enzymes involved in cancer cell proliferation or bacterial cell wall synthesis. The thiazole moiety is particularly noted for its role in enhancing the binding affinity to these targets .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit:

  • Antimicrobial Activity : Research indicates that compounds with similar structural motifs have shown promise in inhibiting bacterial growth and could be developed for treating infections.
  • Anticancer Properties : Preliminary studies have indicated that derivatives of thiazole and triazole can exhibit cytotoxic effects against various cancer cell lines. The specific compound may enhance these effects due to its unique substituents.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing new derivatives with modified biological activities. By altering the substituents on the benzodioxole or thiazole moieties, researchers can create libraries of compounds for high-throughput screening in drug discovery programs.

Biochemical Pathway Studies

Due to its structural complexity, this compound can be utilized in studies aimed at elucidating biochemical pathways involved in disease mechanisms. It can act as a tool compound to investigate specific targets within metabolic or signaling pathways.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship that could guide further optimization of the lead compound for enhanced efficacy.

Case Study 2: Anticancer Activity

In vitro studies on derivatives of the compound showed promising results against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Table 1: Substituent Impact on Melting Points and Yields

Compound Substituent(s) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 3,4-Dimethylphenyl, benzodioxolyl N/A N/A Triazolothiazole, sulfanyl -
15a () Phenyl, hydroxyl 115–117 76 Bis-triazole, C=O, -SH
15c () 4-Chlorophenyl, hydroxyl 155–157 77 Bis-triazole, Cl, -SH
15d () 4-Nitrophenyl, hydroxyl 125–127 79 Bis-triazole, NO2, -SH
AKOS005103845 () 3-Trifluoromethylphenyl N/A N/A Triazolothiazole, CF3

Key Observations :

  • Electron-withdrawing groups (e.g., NO2 in 15d, Cl in 15c) generally increase melting points compared to electron-donating groups (e.g., dimethylphenyl in the target compound), likely due to enhanced dipole interactions .
  • The absence of polar groups (e.g., -OH or -NO2) in the target compound may reduce solubility in polar solvents compared to 15a–d but improve membrane permeability .

Table 2: Reported Bioactivities of Analogous Compounds

Compound Bioactivity Mechanism/Application Reference
4,5-Disubstituted triazoles () Antimicrobial, anti-inflammatory Triazole-thiol moiety interaction with microbial targets
Benzoimidazol-2(3H)-ones () Antitumor Hydrosulfonyl group-mediated apoptosis
Benzothiazoles () Inhibition of protein aggregation (Huntington’s disease) Suppression of huntingtin fibrillogenesis
Thiazolo-triazolones () Potential antimycobacterial Structural mimicry of bacterial enzyme inhibitors

Key Observations :

  • The dimethylphenyl group may enhance hydrophobic interactions with target proteins compared to smaller substituents (e.g., methyl or H), as seen in benzothiazole derivatives () .

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